2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate
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Overview
Description
2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound features a cyclopropyl group attached to a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl moiety, which is further connected to an azaniumyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate typically involves multiple steps, starting with the preparation of the cyclopropyl group and the 2,3-dihydro-1,4-benzodioxin-6-ylmethyl moiety. These components are then combined through a series of reactions, including nucleophilic substitution and azo coupling reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the compound, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products may exhibit different biological activities and physical properties, making them valuable for further research and applications.
Scientific Research Applications
2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate has a wide range of applications in scientific research, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: : It has potential biological activity, making it useful in studying biological processes and developing new drugs.
Medicine: : The compound may have therapeutic properties and can be explored for its use in treating various diseases.
Industry: : Its unique chemical properties make it suitable for applications in materials science and other industrial processes.
Mechanism of Action
The mechanism by which 2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate can be compared with other similar compounds, such as:
2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)azaniumyl]acetate
2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-7-ylmethyl)azaniumyl]acetate
2-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-8-ylmethyl)azaniumyl]acetate
These compounds share similar structural features but differ in the position of the benzodioxin moiety, leading to variations in their chemical behavior and biological activity
Properties
IUPAC Name |
2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azaniumyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-14(17)9-15(11-2-3-11)8-10-1-4-12-13(7-10)19-6-5-18-12/h1,4,7,11H,2-3,5-6,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDTFDCXVAZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1[NH+](CC2=CC3=C(C=C2)OCCO3)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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